Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane
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Overview
Description
Synthesis Analysis
The synthesis of difluoro compounds, such as “Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane”, often involves the use of fluorinated diazoalkanes in cycloaddition reactions . These reactions have led to the development of protocols that allow the safe and scalable synthesis of fluoroalkyl-, sulfone-substituted pyrazolines . The diazo compound is typically prepared by heating the amine, tBuONO, and AcOH in CHCl3 .Chemical Reactions Analysis
Fluoroalkyl-substituted diazocompounds, like “this compound”, are versatile reagents for the introduction of fluorinated groups . They are used in cycloaddition reactions, particularly in the dipolar cycloaddition reaction with vinyl sulfones . This reaction is of particular importance as the reaction product is a highly valuable sulfone- and fluoroalkyl-disubstituted pyrazoline .Scientific Research Applications
Synthesis and Chemical Reactions
Research in this area has led to the development of efficient methods for preparing fluorinated compounds, including those related to Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane. These methods are crucial for various applications, including materials science, pharmaceuticals, and agrochemicals.
Nucleophilic Fluoroalkylation
A method for the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes using nucleophilic fluoroalkylation methodology was developed, resulting in excellent yields of alpha,alpha-difluoro-beta-ketosulfones, alpha-monofluoro-beta-ketosulfones, and alpha-fluoro disulfones by fluoroalkylation of esters and sulfinates (Ni, Zhang, & Hu, 2009).
Electrophilic Aromatic Formylation
Difluoro(phenylsulfanyl)methane was used in a reaction with aromatic compounds mediated by SnCl4, leading to the formation of formylated products in good yields. This showcases its potential in electrophilic aromatic substitution reactions (Betterley et al., 2018).
Synthesis of Fluorinated Polymers
The synthesis of functional fluoropolymers, which are crucial for fuel cell membrane applications, demonstrates the broader applications of fluorinated compounds. This involves various synthesis routes, including the copolymerization of fluoroalkenes with fluorinated functional monomers (Souzy & Améduri, 2005).
Sulfur Fluoride Exchange (SuFEx) Chemistry
The use of thionyl tetrafluoride (SOF4) in SuFEx chemistry with organolithium nucleophiles, leading to the synthesis of sulfonimidoyl fluorides, sulfoximines, sulfonimidamides, and sulfonimidates, underscores the importance of fluorinated sulfonimidoyl groups in chemical synthesis (Gao et al., 2018).
Future Directions
The future directions for research on “Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane” and similar compounds may involve further exploration of their synthetic potential . This includes the development of safe and scalable applications of fluoroalkyl-substituted diazo compounds . Additionally, the precise site-selective installation of CF2H onto large biomolecules such as proteins represents an exciting area of future research .
properties
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S2/c19-17(20)27(24,25)16-8-4-5-14(13-16)21-18(26)23-11-9-22(10-12-23)15-6-2-1-3-7-15/h1-8,13,17H,9-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOXRKSTEPNQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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